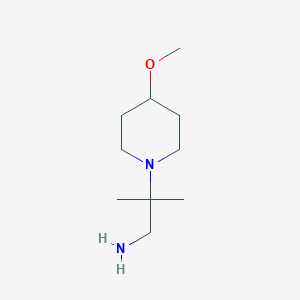amine CAS No. 1249946-63-1](/img/structure/B1454108.png)
[2-(3,4-Dichlorophenoxy)propyl](methyl)amine
Overview
Description
2-(3,4-Dichlorophenoxy)propylamine is a synthetic compound known for its applications in various fields, particularly in agriculture as a herbicide. It belongs to the chemical class of phenoxypropionic acids and is structurally similar to other herbicides such as 2,4-D and MCPA. The compound is characterized by its molecular formula C10H13Cl2NO and a molecular weight of 234.12 g/mol .
Preparation Methods
The synthesis of 2-(3,4-Dichlorophenoxy)propylamine typically involves the reaction of 3,4-dichlorophenol with epichlorohydrin to form 2-(3,4-dichlorophenoxy)propanol. This intermediate is then reacted with methylamine to yield the final product . The reaction conditions generally include the use of a base such as sodium hydroxide and solvents like ethanol or methanol to facilitate the reactions.
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
2-(3,4-Dichlorophenoxy)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(3,4-Dichlorophenoxy)propylamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling weed growth.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound for developing new drugs.
Industry: It is widely used in agriculture as a herbicide to control broadleaf weeds, contributing to increased crop yields and improved agricultural productivity.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenoxy)propylamine involves its interaction with specific molecular targets in plants. The compound mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventual death of the target weeds. The pathways involved include the disruption of cell division and elongation processes, ultimately inhibiting normal plant development.
Comparison with Similar Compounds
2-(3,4-Dichlorophenoxy)propylamine is structurally similar to other phenoxypropionic acid herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar applications in agriculture.
Mecoprop (MCPP): Another herbicide used for controlling broadleaf weeds.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): Known for its effectiveness in controlling a variety of weed species.
The uniqueness of 2-(3,4-Dichlorophenoxy)propylamine lies in its specific structural modifications, which may confer distinct properties such as improved efficacy, reduced environmental impact, or enhanced selectivity for certain weed species.
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c1-7(6-13-2)14-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZCMGXRZAPIFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)OC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)

![2-[(6-Chloropyridin-3-yl)formamido]acetic acid](/img/structure/B1454030.png)
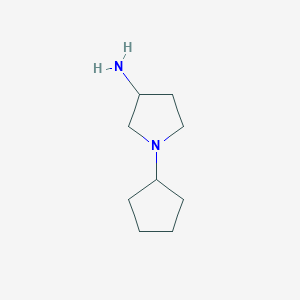
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1454035.png)

amine](/img/structure/B1454039.png)
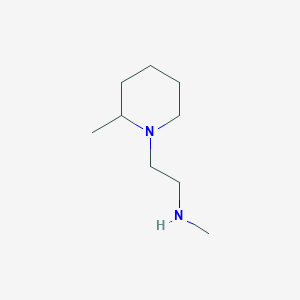
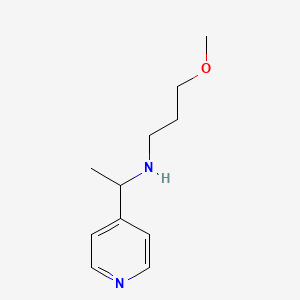
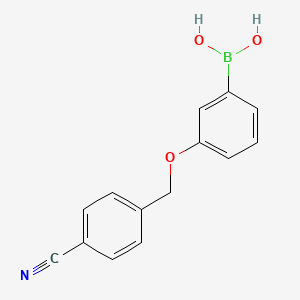
![2-[4-(Difluoromethoxy)phenyl]morpholine](/img/structure/B1454045.png)

![[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine](/img/structure/B1454047.png)
